Ac-Trp-Glu-His-Asp-AMC Ac-Trp-Glu-His-Asp-AMC **This product is being discontinued, but stock is currently available.  Please call to place order: 801-588-0455**
OMPT is a metabolically-stabilized analog of Lysophosphatidic Acid (LPA) which acts as potent agonist for the LPA3 receptor. Of the two enantiomers, (2S)-OMPT is more potent than (2R)-OMPT showing 5-20 fold more activity in calcium release from LPA3-transfected Sf9 and rat hepatoma Rh7777 cells. (2S)-OMPT is also more potent in inducing calcium release, IL-6 production, and MAPK and Akt phosporylation in OVCAR3 cells.

Brand Name: Vulcanchem
CAS No.: 189275-74-9
VCID: VC20929611
InChI: InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C
Molecular Formula: C38H40N8O11
Molecular Weight: 784.8 g/mol

Ac-Trp-Glu-His-Asp-AMC

CAS No.: 189275-74-9

Cat. No.: VC20929611

Molecular Formula: C38H40N8O11

Molecular Weight: 784.8 g/mol

* For research use only. Not for human or veterinary use.

Ac-Trp-Glu-His-Asp-AMC - 189275-74-9

Specification

Description **This product is being discontinued, but stock is currently available.  Please call to place order: 801-588-0455**
OMPT is a metabolically-stabilized analog of Lysophosphatidic Acid (LPA) which acts as potent agonist for the LPA3 receptor. Of the two enantiomers, (2S)-OMPT is more potent than (2R)-OMPT showing 5-20 fold more activity in calcium release from LPA3-transfected Sf9 and rat hepatoma Rh7777 cells. (2S)-OMPT is also more potent in inducing calcium release, IL-6 production, and MAPK and Akt phosporylation in OVCAR3 cells.

CAS No. 189275-74-9
Molecular Formula C38H40N8O11
Molecular Weight 784.8 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1
Standard InChI Key NONBZTYCHSGHGG-KRCBVYEFSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C

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